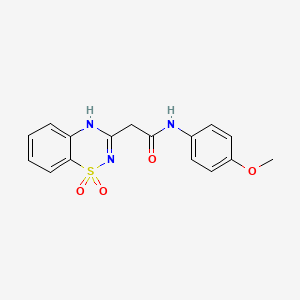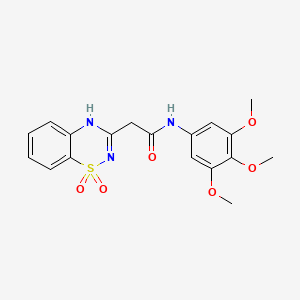
2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide, or MDA-7, is a synthetic compound that has been used in various scientific research applications. It has been studied for its potential to treat a variety of diseases, including cancer, Parkinson's disease, and Alzheimer's disease. MDA-7 has also been used in laboratory experiments to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MDA-7 has been studied for its potential to treat a variety of diseases, including cancer, Parkinson's disease, and Alzheimer's disease. In cancer research, MDA-7 has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, prostate cancer, and breast cancer. In Parkinson's disease research, MDA-7 has been shown to reduce levels of alpha-synuclein, a protein associated with the disease. In Alzheimer's disease research, MDA-7 has been shown to reduce levels of amyloid-beta, a protein associated with the disease.
Mecanismo De Acción
MDA-7 has been shown to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, MDA-7 can interfere with the expression of genes that are involved in the development of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
Biochemical and Physiological Effects
MDA-7 has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, prostate cancer, and breast cancer. It has also been shown to reduce levels of alpha-synuclein and amyloid-beta, proteins associated with Parkinson's disease and Alzheimer's disease, respectively. In addition, MDA-7 has been shown to inhibit the enzyme HDAC, which is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using MDA-7 in laboratory experiments is that it is a synthetic compound that can be easily synthesized. This makes it a convenient and cost-effective tool for scientific research. However, there are some limitations to using MDA-7 in laboratory experiments. For example, it is not a naturally occurring compound, so it may not be as effective as a naturally occurring compound in some applications. In addition, MDA-7 is an inhibitor of HDAC, so it may not be suitable for experiments that require HDAC activity.
Direcciones Futuras
There are a number of potential future directions for MDA-7 research. One potential direction is to explore the potential of MDA-7 to treat other diseases. For example, MDA-7 could be studied for its potential to treat other types of cancer, such as lung cancer and ovarian cancer. In addition, MDA-7 could be studied for its potential to treat other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to explore the potential of MDA-7 to be used in combination with other drugs or therapies. For example, MDA-7 could be studied for its potential to be used in combination with chemotherapy or immunotherapy. Finally, MDA-7 could be studied for its potential to be used as a biomarker for the diagnosis and prognosis of various diseases.
Métodos De Síntesis
MDA-7 can be synthesized through a multi-step process. The first step involves the reaction of 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl-4-methoxyphenylacetamide with anhydrous sodium carbonate and acetic acid. This reaction produces MDA-7 and sodium acetate. The second step involves the reaction of MDA-7 with 1-chloro-4-methoxybenzene. This reaction produces 1-chloro-4-methoxybenzene and MDA-7-1-chloro-4-methoxybenzene. The final step involves the reaction of MDA-7-1-chloro-4-methoxybenzene with anhydrous sodium carbonate. This reaction produces 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide.
Propiedades
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-12-8-6-11(7-9-12)17-16(20)10-15-18-13-4-2-3-5-14(13)24(21,22)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYIZVMWODRPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-4-[(3-methylphenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521956.png)
![2-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521958.png)
![4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521977.png)
![4-[(2-chloro-6-fluorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521979.png)
![2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6521987.png)
![3-(6-methyl-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6521993.png)
![4-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6521999.png)
![4-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522005.png)
![4-[(2,5-dimethylphenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522010.png)
![4-[(2-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522017.png)
![2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522020.png)
![2-benzyl-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522028.png)
![2,4-bis[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522029.png)
